molecular formula C7H13BrClN3 B8058752 [(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride

[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride

Cat. No. B8058752
M. Wt: 254.55 g/mol
InChI Key: RATDIMWNJRCFTL-UHFFFAOYSA-N
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Description

The compound “[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride” is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms adjacent to three carbon atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various methods. One common method involves the 1,3-dipolar cycloaddition reaction between arylsydnones and α . The structures of the synthesized pyrazole derivatives can be verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For instance, some pyrazole derivatives are white or colorless solids that are highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of pyrazole derivatives can be studied using molecular docking techniques. For example, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain pyrazole derivative .

Future Directions

Pyrazole derivatives have shown potential in various fields, including medicinal chemistry. They have been found to exhibit a broad spectrum of biological activities, making them interesting targets for drug discovery . Future research could focus on synthesizing new pyrazole derivatives and studying their biological activities.

properties

IUPAC Name

1-(4-bromo-2-ethylpyrazol-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3.ClH/c1-3-11-7(5-9-2)6(8)4-10-11;/h4,9H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATDIMWNJRCFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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